molecular formula C15H14BrNO B1452581 N-Benzyl-4-bromo-2-methyl-benzamide CAS No. 1877659-29-4

N-Benzyl-4-bromo-2-methyl-benzamide

Cat. No. B1452581
M. Wt: 304.18 g/mol
InChI Key: DNJKESWTFXEZDK-UHFFFAOYSA-N
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Description

“N-Benzyl-4-bromo-2-methyl-benzamide” is a chemical compound. It is a derivative of benzamide, which is an amide corresponding to benzoic acid . It is used as a precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases . It is also an important pesticide intermediate .


Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves adding benzoic acid, dry DCM, and a catalytic amount of DMF in a round-bottom flask. The reaction mixture is cooled to 0°C and stirred for 5 minutes. Then, (COCl)2 is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .


Molecular Structure Analysis

The molecular formula of “N-Benzyl-4-bromo-2-methyl-benzamide” is C8H8BrNO . The molecular weight is 214.059 . The IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) .


Chemical Reactions Analysis

In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide . Amides are very weak bases (weaker than water). Imides are less basic yet and in fact react with strong bases to form salts .


Physical And Chemical Properties Analysis

The density of “N-Benzyl-4-bromo-2-methyl-benzamide” is 1.4±0.1 g/cm3. The boiling point is 438.0±38.0 °C at 760 mmHg. The vapour pressure is 0.0±1.1 mmHg at 25°C. The enthalpy of vaporization is 69.5±3.0 kJ/mol. The flash point is 218.7±26.8 °C .

Scientific Research Applications

Synthesis and Characterization

Research has extensively covered the synthesis and characterization of compounds related to N-Benzyl-4-bromo-2-methyl-benzamide. For instance, Binzet et al. (2009) synthesized and characterized Ni(II) and Cu(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives, demonstrating the application of these compounds in coordination chemistry. These complexes were analyzed using elemental analyses, FT-IR, and 1H-NMR spectroscopy, highlighting their potential in material science and catalysis (Binzet, Külcü, Flörke, & Arslan, 2009).

Molecular Docking and Antimicrobial Activity

Derivatives of N-Benzyl-4-bromo-2-methyl-benzamide have been synthesized and evaluated for antimicrobial activity, showcasing their relevance in pharmaceutical research. For example, Sethi et al. (2016) conducted molecular docking studies and evaluated the antimicrobial effectiveness of N-benzimidazol-1-yl-methyl-benzamide derivatives against various bacterial and fungal strains. Their research found certain derivatives to exhibit significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Sethi, Arora, Saini, & Jain, 2016).

Antifungal Activity

Further expanding on biological activities, Ienascu et al. (2018) explored the antifungal activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. Their research, focusing on the synthesis of novel molecules and testing against phyto-pathogenic fungi and yeast, demonstrated significant inhibitory effects, indicating the potential use of these compounds in agriculture and antifungal drug development (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).

Catalysis and Chemical Reactions

The role of similar compounds in catalysis and novel chemical reactions has also been documented. Uemura et al. (2016) described the methylation of C-H bonds using a Ni(II)-catalyzed reaction, employing phenyltrimethylammonium bromide as a methyl group source. This research underscores the utility of these compounds in facilitating chemical transformations, which is crucial for the development of new synthetic methodologies (Uemura, Yamaguchi, & Chatani, 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects . It is also considered a skin irritant and can cause serious eye damage .

properties

IUPAC Name

N-benzyl-4-bromo-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-9-13(16)7-8-14(11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJKESWTFXEZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-bromo-2-methyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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